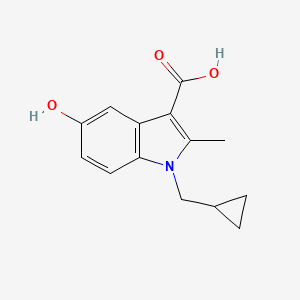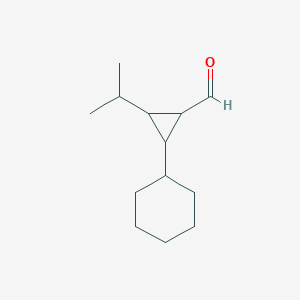
1-Ethyl-3-formyl-1H-indole-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3-formyl-1H-indole-6-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of 1-Ethyl-3-formyl-1H-indole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol, yielding the corresponding indole derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-Ethyl-3-formyl-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-3-formyl-1H-indole-6-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Ethyl-3-formyl-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to act as receptor agonists at the aryl hydrocarbon receptor in intestinal immune cells, stimulating the production of interleukin-22, which facilitates mucosal reactivity . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-3-formyl-1H-indole-6-carboxylic acid can be compared with other indole derivatives such as:
Indole-3-carboxylic acid: Known for its antiviral and anticancer activities.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-aldehyde: A metabolite of dietary L-tryptophan with immune-modulating properties.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and synthetic utility compared to other indole derivatives.
Eigenschaften
Molekularformel |
C12H11NO3 |
|---|---|
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
1-ethyl-3-formylindole-6-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-2-13-6-9(7-14)10-4-3-8(12(15)16)5-11(10)13/h3-7H,2H2,1H3,(H,15,16) |
InChI-Schlüssel |
ILZSEXUIZDZVNV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C2=C1C=C(C=C2)C(=O)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-4-[(piperidin-3-yl)methyl]piperidine](/img/structure/B13221652.png)


![({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)(pentan-3-yl)amine](/img/structure/B13221660.png)
![3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol](/img/structure/B13221663.png)


![4-Chloro-2-phenyl-5-(thiophen-2-YL)thieno[2,3-D]pyrimidine](/img/structure/B13221670.png)

![5-[2-(Trifluoromethyl)cyclohexyl]-1,3,4-oxadiazol-2-amine](/img/structure/B13221690.png)
![[6-(Bromodifluoromethyl)pyridin-3-yl]methanol](/img/structure/B13221699.png)

![2-{6-Ethyl-2,5-dimethylthieno[2,3-d]pyrimidin-4-yl}acetic acid](/img/structure/B13221710.png)

